molecular formula C15H23N3 B3082049 N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine CAS No. 1119450-12-2

N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine

Cat. No. B3082049
CAS RN: 1119450-12-2
M. Wt: 245.36 g/mol
InChI Key: SFUMZHXMXGEGFC-UHFFFAOYSA-N
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Description

N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine, also known as 5-methyl-1H-indol-2-yl-2-aminoethyl-N,N-dimethylamine, is an indole-based amine derived from the amino acid tryptophan. It is a derivative of tryptamine and has been studied in a variety of biological systems. This compound has been used in scientific research to study its effects on various biochemical and physiological processes.

Scientific Research Applications

Formaldehyde Adsorption

Background: Air pollution, particularly formaldehyde, affects both the environment and human health. Formaldehyde is a common indoor pollutant, primarily originating from synthetic resins used in building materials.

Application: Researchers have developed an adsorption material by modifying microcrystalline cellulose (MCC) with APMDS. The MCC/APMDS composite aerogel effectively removes formaldehyde from the air. The adsorption mechanism involves the reaction of the protonated –NH₃⁺ group in APMDS with formaldehyde, forming a Schiff base. The modified aerogel exhibits an increased adsorption capacity for formaldehyde, achieving an adsorption amount of 9.52 mg/g .

Polymer Synthesis

Background: APMDS contains amino groups, making it suitable for polymer synthesis.

Application: Researchers have synthesized polydimethylsiloxane (PDMS) with aminopropyl-terminated pendant groups using APMDS through ring-opening polycondensation. This approach allows for the functionalization of PDMS with desired properties .

Aerogel Fabrication

Background: Aerogels are lightweight, highly porous materials with diverse applications.

Application: The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-modified cellulose nanocrystal (CNC) aerogel has been successfully fabricated. AEAPMDS is introduced via C–O–Si bonds between CNC and AEAPMDS. This aerogel can be produced using freeze-drying or supercritical CO₂ drying of spherical CNC hydrogels. It offers potential applications in areas such as insulation, catalysis, and drug delivery .

Schiff Base Formation

Background: Schiff bases are versatile compounds formed by the condensation reaction of amines with carbonyl-containing compounds.

Application: Researchers have introduced azomethine groups by reacting APMDS with various carbonyl compounds (e.g., 2’-hydroxyacetophenone, salicylaldehyde, pyrrole-2-carboxaldehyde). These Schiff bases find applications in coordination chemistry, catalysis, and organic synthesis .

properties

IUPAC Name

2-[2-[2-(dimethylamino)ethyl]-5-methyl-1H-indol-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-11-4-5-14-13(10-11)12(6-8-16)15(17-14)7-9-18(2)3/h4-5,10,17H,6-9,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUMZHXMXGEGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258385
Record name N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine

CAS RN

1119450-12-2
Record name N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N2,5-Trimethyl-1H-indole-2,3-diethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine
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N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine
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N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine
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